4-(trifluoromethyl)benzenesulfonic Acid 4-(trifluoromethyl)benzenesulfonic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14331186
InChI: InChI=1S/C7H5F3O3S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H,11,12,13)
SMILES:
Molecular Formula: C7H5F3O3S
Molecular Weight: 226.17 g/mol

4-(trifluoromethyl)benzenesulfonic Acid

CAS No.:

Cat. No.: VC14331186

Molecular Formula: C7H5F3O3S

Molecular Weight: 226.17 g/mol

* For research use only. Not for human or veterinary use.

4-(trifluoromethyl)benzenesulfonic Acid -

Specification

Molecular Formula C7H5F3O3S
Molecular Weight 226.17 g/mol
IUPAC Name 4-(trifluoromethyl)benzenesulfonic acid
Standard InChI InChI=1S/C7H5F3O3S/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H,11,12,13)
Standard InChI Key RLTPXEAFDJVHSN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)O

Introduction

Molecular Data

  • IUPAC Name: 4-(Trifluoromethyl)benzenesulfonic acid

  • CAS Number: 109787-11-3

  • Molecular Formula: C7H5F3O3SC_7H_5F_3O_3S

  • Molecular Weight: 226.17 g/mol .

Structural Features

The compound consists of a benzene ring substituted with a trifluoromethyl group (CF3-CF_3) at the para position and a sulfonic acid group (SO3H-SO_3H) attached to the aromatic ring. Its structure combines the electron-withdrawing effects of both functional groups, making it highly reactive in specific chemical environments.

PropertyValue
Molecular formulaC7H5F3O3SC_7H_5F_3O_3S
Molecular weight226.17 g/mol
Functional groupsTrifluoromethyl, Sulfonic acid
SMILES representationC1=CC(=CC=C1C(F)(F)F)S(=O)(=O)O

General Synthetic Pathway

The synthesis of 4-(trifluoromethyl)benzenesulfonic acid typically involves:

  • Aromatic sulfonation: A benzene derivative is treated with sulfur trioxide or chlorosulfonic acid.

  • Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethanesulfonic acid derivatives under appropriate conditions .

Key Reaction Conditions

  • Solvents: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF).

  • Catalysts: Lewis acids or bases to facilitate electrophilic substitution.

  • Temperature Range: Typically conducted at moderate to high temperatures depending on the reactivity of starting materials.

Role in Organic Synthesis

4-(Trifluoromethyl)benzenesulfonic acid is widely used as:

  • A precursor for synthesizing sulfonamide derivatives, which exhibit biological activities such as antimicrobial or anticancer properties .

  • A strong acid catalyst in organic reactions due to its electron-withdrawing trifluoromethyl group enhancing acidity.

Biological Relevance

Derivatives of this compound have been explored for their potential as:

  • Antimalarial agents through their ability to inhibit enzymes like dihydropteroate synthase (DHPS) .

  • Antimicrobial agents in medicinal chemistry due to their structural compatibility with bioactive molecules .

Hazard Classification

According to Globally Harmonized System (GHS) standards:

  • Skin and Eye Irritation: Causes severe irritation upon contact.

  • Respiratory Effects: May cause respiratory tract irritation if inhaled.

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin .

Precautions

  • Use protective equipment such as gloves, goggles, and lab coats.

  • Handle in well-ventilated areas or under fume hoods.

  • Store in tightly sealed containers away from incompatible materials like strong bases or oxidizers.

Table: Biological Activities of Related Compounds

Derivative TypeActivityReference
Triazolyl benzenesulfonamidesAntimalarial
Arylmethylthio benzenesulfonamidesAnticancer (e.g., apoptosis induction)

These studies highlight the versatility of sulfonic acid derivatives in drug discovery and development.

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